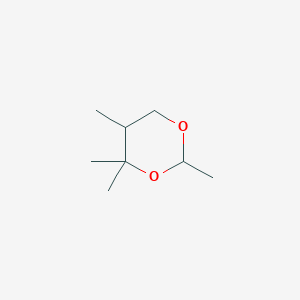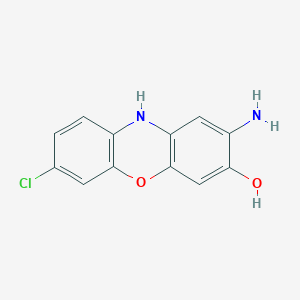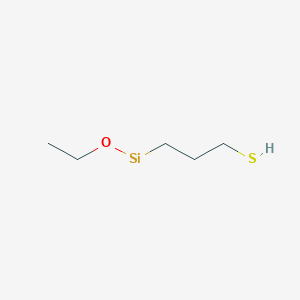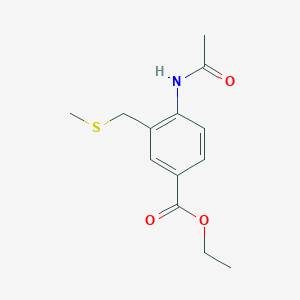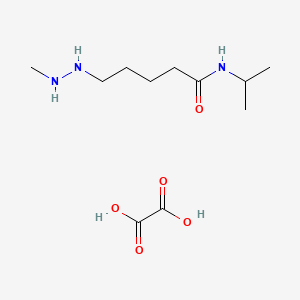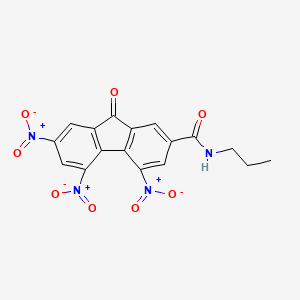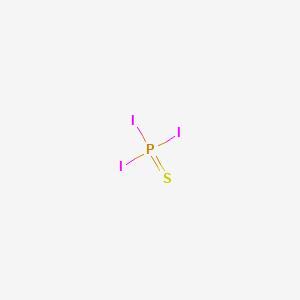
Phosphorothioic triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic triiodide, also known as thiophosphoryl iodide, is an inorganic compound with the chemical formula PSI₃. It is a red-brown solid that is known for its instability and reactivity.
Métodos De Preparación
Phosphorothioic triiodide can be synthesized through several methods:
Union of Elements: One common method involves the reaction of phosphorus triiodide with sulfur in carbon disulfide at temperatures between 10-15°C in the dark for several days.
Alternative Synthesis: Attempts to synthesize this compound by reacting lithium iodide with thiophosphoryl bromide have led to the formation of mixed thiophosphoryl halides instead.
Análisis De Reacciones Químicas
Phosphorothioic triiodide undergoes various chemical reactions:
Hydrolysis: Reacts vigorously with water to produce phosphorous acid and hydroiodic acid.
Reduction: Acts as a powerful reducing agent, capable of reducing sulfoxides to sulfides even at low temperatures.
Substitution: Can react with alcohols to form alkyl iodides, which are useful in nucleophilic substitution reactions.
Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed from these reactions are phosphorous acid, hydroiodic acid, and alkyl iodides .
Aplicaciones Científicas De Investigación
Phosphorothioic triiodide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which phosphorothioic triiodide exerts its effects involves its ability to act as a reducing agent and deoxygenating agent. It targets sulfoxides and other oxygen-containing compounds, facilitating their reduction to sulfides. This process involves the transfer of electrons from this compound to the target molecules, resulting in the formation of reduced products .
Comparación Con Compuestos Similares
Phosphorothioic triiodide can be compared with other similar compounds such as:
Phosphorus triiodide (PI₃): Both compounds are iodides of phosphorus, but phosphorus triiodide is less stable and more reactive.
Thiophosphoryl chloride (PSCl₃): Similar in structure but contains chlorine instead of iodine, making it less reactive in certain conditions.
Thiophosphoryl bromide (PSBr₃): Contains bromine instead of iodine, leading to different reactivity and applications.
This compound is unique due to its specific reactivity with sulfur and iodine, making it a valuable compound in specialized chemical reactions and industrial applications .
Propiedades
Número CAS |
63972-04-3 |
|---|---|
Fórmula molecular |
I3PS |
Peso molecular |
443.75 g/mol |
Nombre IUPAC |
triiodo(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/I3PS/c1-4(2,3)5 |
Clave InChI |
CVHICNBAVVKDQW-UHFFFAOYSA-N |
SMILES canónico |
P(=S)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


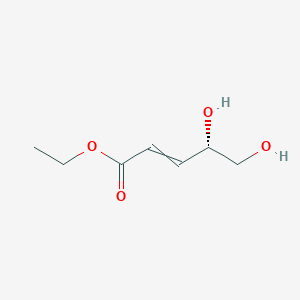
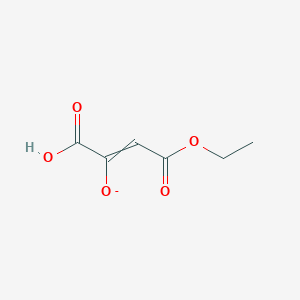
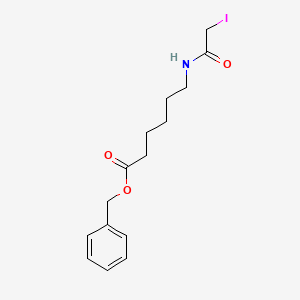
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
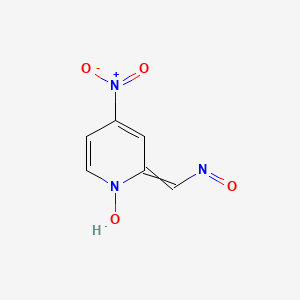
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
